molecular formula C14H12F2O2 B7946944 1,2-Bis(3-fluorophenoxy)ethane

1,2-Bis(3-fluorophenoxy)ethane

Cat. No.: B7946944
M. Wt: 250.24 g/mol
InChI Key: NPEQSLPQCREMMK-UHFFFAOYSA-N
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Description

1,2-Bis(3-fluorophenoxy)ethane is a fluorinated organic compound characterized by two 3-fluorophenoxy groups attached to an ethane backbone. Fluorinated aromatic ethers are commonly studied for their enhanced thermal stability, metabolic resistance, and electronic properties due to fluorine's electronegativity and small atomic radius. These features make such compounds relevant in pharmaceuticals, materials science, and environmental chemistry .

Properties

IUPAC Name

1-fluoro-3-[2-(3-fluorophenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2O2/c15-11-3-1-5-13(9-11)17-7-8-18-14-6-2-4-12(16)10-14/h1-6,9-10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEQSLPQCREMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCOC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-fluorophenoxy)ethane typically involves the reaction of 3-fluorophenol with 1,2-dichloroethane in the presence of a base such as potassium hydroxide (KOH) . The reaction is carried out under reflux conditions, typically at temperatures ranging from 95-100°C . The general steps are as follows:

  • Dissolve potassium hydroxide in water and add 3-fluorophenol.
  • Heat the mixture to 95-100°C and add 1,2-dichloroethane dropwise.
  • Maintain the reaction temperature and stir the mixture for several hours.
  • After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent such as ethanol.
  • The product is purified by filtration and drying.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-fluorophenoxy)ethane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of hydroxy derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as or in aprotic solvents like .

    Oxidation: Oxidizing agents like or .

    Reduction: Reducing agents such as or .

Major Products

    Substitution: Formation of various substituted phenoxyethanes.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

1,2-Bis(3-fluorophenoxy)ethane is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(3-fluorophenoxy)ethane involves its interaction with molecular targets through its phenoxy and fluorine groups. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of cellular pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Pharmacological Comparison

Compound Mechanism Metabolic Pathways Key Features
BBSKE Selenium-mediated cytotoxicity Oxidation, methylation, glucuronidation High distribution volume
I.C.R.F. 159 DNA/RNA synthesis inhibition Not specified Cross-resistance with cisplatin
This compound (hypothetical) Potential metabolic stability Fluorine-induced resistance Enhanced lipophilicity

Ligands in Coordination Chemistry

  • 1,2-Bis(diphenylphosphino)ethane (dppe): A widely used bidentate ligand in catalysis (e.g., asymmetric hydrogenation) and medicinal chemistry (e.g., gold complexes for anticancer activity). The arsenic analog (1,2-bis(diphenylarsino)ethane) shows altered coordination behavior, highlighting the impact of substituent electronegativity .
  • P-Chiral Phosphine Ligands (e.g., BisP*): These ligands exhibit superior enantioselectivity in Rh-catalyzed reactions compared to dppe. Fluorinated analogs like this compound might serve as electron-withdrawing ligands, modulating metal center reactivity .

Table 2: Ligand Properties

Ligand Application Key Advantage Reference
dppe Catalysis, gold complexes Versatile coordination geometry
BisP* Asymmetric hydrogenation High enantioselectivity
This compound (hypothetical) Potential electronic modulation Enhanced stability via C-F bonds

Flame Retardants and Environmental Impact

  • BTBPE (1,2-Bis(2,4,6-tribromophenoxy)ethane): A brominated flame retardant with significant bioaccumulation (BMF >1 in birds). Fluorinated analogs like this compound may offer reduced environmental persistence due to stronger C-F bonds but require evaluation of toxicity .
  • DBDPE (Decabromodiphenyl ethane) :
    Widely detected in indoor dust, raising concerns over human exposure. Fluorinated versions could mitigate halogenated byproduct formation during combustion .

Table 3: Environmental Properties

Compound Halogen Type Bioaccumulation Factor (BMF) Environmental Concern
BTBPE Bromine >1 (birds) Persistent, toxic metabolites
DBDPE Bromine High (indoor dust) Human exposure via dust
This compound (hypothetical) Fluorine Likely lower Potential reduced persistence

Biological Activity

1,2-Bis(3-fluorophenoxy)ethane is an organic compound with the molecular formula C14H12F2O2C_{14}H_{12}F_{2}O_{2} and a molecular weight of 250.24 g/mol. Its structure features two fluorinated phenoxy groups, which contribute to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its phenoxy and fluorine groups. These interactions can lead to:

  • Enzyme Inhibition or Activation : The compound may modulate the activity of specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It can bind to various receptors, potentially affecting signal transduction processes.
  • Cellular Pathway Modulation : The compound may alter cellular responses to stimuli, impacting growth and differentiation.

In Vitro Studies

Several studies have explored the effects of this compound on cellular models:

Case Studies

  • Mechanosensitive Ion Channels : Research utilizing NMR spectroscopy highlighted that fluorinated compounds like this compound could enhance mechanosensitive ion channel activity in red blood cells. This finding is significant for understanding how such compounds might affect cellular mechanics and ion transport .
  • Drug Development Potential : The compound's unique structural features position it as a candidate for further drug development. Its ability to modulate biological pathways suggests potential therapeutic applications in areas such as cancer treatment or cardiovascular health .

Comparative Analysis

To illustrate the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

CompoundMolecular FormulaMolecular WeightNotable Biological Activity
This compoundC14H12F2O2250.24 g/molCalcium influx modulation; potential antifungal
1,2-Bis(2-fluorophenoxy)ethaneC14H12F2O2250.24 g/molAntimicrobial properties reported
1,2-Bis(4-fluorophenoxy)ethaneC14H12F2O2250.24 g/molCytotoxic effects in cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.